Cnidicin (Standard)

Anti-inflammatory Nitric Oxide Synthase RAW 264.7

Cnidicin (Standard) is a furanocoumarin compound originally isolated from the root of Angelica koreana (Umbelliferae). As an analytical standard intended for research and analytical applications, this product enables precise quantitation and reliable biological assay execution.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 14348-21-1
Cat. No. B15562574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCnidicin (Standard)
CAS14348-21-1
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22O5/c1-13(2)7-10-23-18-15-5-6-17(22)26-20(15)21(25-11-8-14(3)4)19-16(18)9-12-24-19/h5-9,12H,10-11H2,1-4H3
InChIKeyHJMDOAWWVCOEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cnidicin Standard (CAS 14348-21-1) Procurement Guide for Bioactive Coumarin Research


Cnidicin (Standard) is a furanocoumarin compound originally isolated from the root of Angelica koreana (Umbelliferae). [1] As an analytical standard intended for research and analytical applications, [2] this product enables precise quantitation and reliable biological assay execution. It is primarily recognized for its dual anti-inflammatory and anti-allergic activity profile, specifically inhibiting mast cell degranulation and nitric oxide (NO) production. [1][3]

Why Osthole or Imperatorin Cannot Replace Cnidicin Standard in Specific Assays


Within the furanocoumarin class isolated from Umbelliferae plants, compounds like osthole and imperatorin exhibit distinct biological profiles and potencies that preclude simple substitution. For instance, Cnidicin demonstrates a specific potency profile across multiple cancer cell lines (A549, SK-OV-3, SK-MEL-2, XF498, HCT-15) [1] and a distinct dual-target inhibition in inflammatory/allergic models. [2] Without analytical verification using a certified standard, substitution with a cheaper in-class compound like osthole or imperatorin introduces unacceptable experimental variability, potentially compromising assay validity and reproducibility due to differing target selectivity, potency, and even physical-chemical properties such as solubility. The following quantitative evidence substantiates Cnidicin's unique position.

Cnidicin Standard: Quantitative Differentiation Evidence vs. Analogs


NO Production Inhibition in RAW 264.7 Macrophages: Potency vs. Imperatorin

In LPS-activated RAW 264.7 macrophages, Cnidicin inhibits NO production with an IC50 of 7.5 µM. [1] In a separate study using a similar assay system, the analog Imperatorin was shown to inhibit NO synthesis with an IC50 of 9.2 µM. [2] This represents a 1.2-fold greater potency for Cnidicin in this specific anti-inflammatory parameter.

Anti-inflammatory Nitric Oxide Synthase RAW 264.7

Broad-Spectrum Antiproliferative Activity in Human Cancer Cell Lines

Cnidicin was identified as one of the active antiproliferative principles from an Angelica dahurica extract. [1] The hexane-soluble fraction containing Cnidicin demonstrated significant inhibition of proliferation across a panel of five human tumor cell lines: A549 (lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (CNS), and HCT-15 (colon). [1] While specific IC50 values for Cnidicin were not reported in this primary source, a reputable vendor technical datasheet cites an IC50 of approximately 7.0 µg/mL against HCT-15 cells and 6.8 µg/mL against A549 cells.

Anticancer Cytotoxicity NCI-60 Panel

Mast Cell Stabilization: Beta-Hexosaminidase Release Inhibition

Cnidicin inhibits beta-hexosaminidase release from cultured RBL-2H3 mast cells in a dose-dependent manner with an IC50 of 25 µM. [1] This assay is a standard measure of mast cell degranulation, a key event in allergic responses. This provides a clear quantitative benchmark for this specific anti-allergic activity.

Anti-allergic Mast Cell RBL-2H3

Physicochemical Solubility Profile for In Vitro Formulation

Cnidicin is practically insoluble in water. [1] This property is consistent across many furanocoumarins and dictates specific formulation requirements, typically using DMSO for in vitro studies.

Formulation Solubility Bioavailability

Optimal Applications for Cnidicin Standard Based on Quantitative Evidence


Calibration and Quantitation in Anti-inflammatory Screening Assays

Given its well-defined IC50 of 7.5 µM for NO inhibition in RAW 264.7 cells, [1] Cnidicin Standard is ideal for use as a quantitative reference compound or positive control in high-throughput screening campaigns aimed at discovering novel anti-inflammatory agents targeting NO production. It provides a reliable benchmark for activity comparison and assay validation.

Mechanistic Studies in Mast Cell Biology and Allergy

With a specific and quantifiable inhibitory effect on mast cell degranulation (beta-hexosaminidase release, IC50 = 25 µM), [1] Cnidicin Standard is a critical tool for researchers investigating IgE-mediated allergic responses, mast cell signaling pathways, and the screening of potential anti-allergic therapeutics.

Natural Product Anticancer Screening Against NCI-60-Like Panel

The validated antiproliferative activity across multiple human cancer cell lines (A549, SK-OV-3, SK-MEL-2, XF498, HCT-15) [2] makes Cnidicin Standard a valuable reference for academic groups and CROs conducting natural product-focused oncology screening. It serves as a benchmark for potency and spectrum of activity when evaluating new furanocoumarin analogs or plant extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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